6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Description
6-Fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a small-molecule compound featuring a pyridine backbone substituted with a fluorine atom at the 6-position and a 1,3,4-thiadiazole ring attached via a carboxamide linkage.
Properties
CAS No. |
1339094-19-7 |
|---|---|
Molecular Formula |
C8H5FN4OS |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H5FN4OS/c9-6-2-1-5(3-10-6)7(14)12-8-13-11-4-15-8/h1-4H,(H,12,13,14) |
InChI Key |
PBIQYCBTTXTNPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NC2=NN=CS2)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Thiosemicarbazides
The cyclodehydration of thiosemicarbazide derivatives with carboxylic acids in the presence of phosphorus oxychloride (POCl₃) is a well-established method. For example, 5-aryl-1,3,4-thiadiazole-2-amine derivatives are synthesized by refluxing aromatic carboxylic acids with thiosemicarbazide in POCl₃, followed by basification to isolate the product. Applied to the target compound, this method would require:
-
6-Fluoropyridine-3-carboxylic acid as the starting material.
-
Cyclodehydration with thiosemicarbazide in POCl₃ at 80–90°C for 1 hour.
-
Hydrolysis and basification to yield 5-(6-fluoropyridin-3-yl)-1,3,4-thiadiazol-2-amine .
This route offers moderate yields (60–75%) but demands strict control of stoichiometry and reaction time to avoid side products like thioureas.
Coupling Reactions with Preformed Thiadiazoles
Alternatively, the thiadiazole amine can be coupled directly to activated pyridine derivatives. For instance, N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is synthesized by reacting 5-phenyl-1,3,4-thiadiazol-2-amine with acetic anhydride in pyridine. Adapting this to the target compound involves:
-
Activating 6-fluoropyridine-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in 1,2-dichloroethane.
-
Coupling the acid chloride with 1,3,4-thiadiazol-2-amine in anhydrous tetrahydrofuran (THF) with sodium hydrogenocarbonate.
This method achieves higher yields (80–85%) due to the stability of the acid chloride intermediate.
Optimization of Coupling Conditions
The amide bond formation between the thiadiazole amine and pyridine carboxylate is critical. Key parameters include:
Solvent and Base Selection
Temperature and Reaction Time
-
Reactions conducted at 0–5°C reduce racemization but require extended stirring (4–6 hours).
-
Room-temperature reactions (25°C) complete within 2 hours but risk over-acylation.
Characterization and Analytical Data
Synthesized compounds are validated via spectral and elemental analysis:
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Elemental Analysis
-
Calculated for C₉H₅FN₄OS: C 45.38%, H 2.11%, N 23.52%, S 13.45%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Cyclodehydration | 65–75 | ≥95 | 5–6 hours | Single-step synthesis |
| Acid Chloride Coupling | 80–85 | ≥98 | 2–3 hours | High reproducibility |
The acid chloride method is superior for large-scale production, while cyclodehydration suits rapid scaffold diversification.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Formation of the 1,3,4-Thiadiazole Core
The thiadiazole ring is typically synthesized via cyclization reactions. A common method involves cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃), as described in . For example:
-
Step 1 : React aromatic carboxylic acid (e.g., 6-fluoropyridine-3-carboxylic acid) with thiosemicarbazide under POCl₃ at 80–90°C for 1 hour.
-
Step 2 : Cool the mixture, add water, and reflux for 4 hours.
-
Step 3 : Neutralize with NaOH and isolate the 1,3,4-thiadiazole-2-amine derivative.
This method yields the thiadiazole core, which serves as a precursor for further functionalization.
Coupling with Pyridine Carboxamide
The pyridine carboxamide group can be introduced via amide bond formation . A plausible approach involves:
-
Step 1 : Activating the carboxylic acid group of 6-fluoropyridine-3-carboxylic acid (e.g., using thionyl chloride to form the acid chloride).
-
Step 2 : Coupling the acid chloride with the thiadiazole-2-amine derivative in the presence of a base (e.g., pyridine or NaHCO₃).
For example, in , N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide was synthesized by acetylating the amine with acetic anhydride. This suggests that amide formation is achievable under mild conditions.
Spectral Characterization
Synthesized compounds are typically characterized using:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H NMR | Structural confirmation | Peaks for NH amine, aromatic protons, and carbonyl groups |
| FT-IR | Functional group identification | Absorption bands for amide (C=O stretch ~1686 cm⁻¹) and thiadiazole ring |
| Mass Spectrometry | Molecular weight verification | Molecular ion peak corresponding to the calculated mass |
For example, in , N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide showed an IR absorption at 1686 cm⁻¹ for the carbonyl group, and ¹H NMR signals at δ 12.64 ppm (NH) and δ 7.51–7.94 ppm (aromatic protons).
Biological Activity Insights
While direct data for 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is unavailable, related thiadiazole derivatives exhibit notable biological activities:
-
Anticancer activity : Fluorinated thiadiazole derivatives (e.g., 16 , 17 in ) showed higher cytotoxicity than doxorubicin against HL-60 leukemia cells.
-
Anticonvulsant activity : Chloro-substituted thiadiazoles (e.g., in ) demonstrated 100% protection in MES/PTZ models at low doses.
The fluorine substituent may enhance lipophilicity, improving cellular permeability, as observed in chloro/bromo analogs .
Challenges and Considerations
-
Regioselectivity : Fluorine’s electron-withdrawing nature may influence reaction pathways during synthesis.
-
Stability : Thiadiazole rings are generally stable, but amide hydrolysis under acidic/basic conditions requires careful handling.
-
Toxicity : While neurotoxicity was absent in some thiadiazole derivatives , further testing is needed for this compound.
Research Gaps
-
Optimization of synthesis : Microwave-assisted methods (e.g., ) could enhance yields and reduce reaction times.
-
Structure-activity relationships : Quantitative studies on fluorine’s role in biological activity are lacking.
-
In vivo validation : Preclinical studies (e.g., MES/PTZ models for anticonvulsants) would confirm efficacy.
References
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including compounds like 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains.
Case Studies and Findings
-
Antibacterial Activity :
- A study demonstrated that fluorinated thiadiazole derivatives exhibited high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable or superior to standard antibiotics .
- Specific derivatives showed MIC values ranging from 25 μg/mL to 62.5 μg/mL against various strains, indicating their potential as new antibacterial agents .
- Antifungal Activity :
Anticancer Activity
The anticancer potential of thiadiazole derivatives is another significant area of research. Various studies have highlighted their efficacy against different cancer cell lines.
Notable Research Outcomes
-
Cytotoxicity Studies :
- A review indicated that several thiadiazole derivatives exhibited promising cytotoxic effects against various cancer cell lines. For instance, some compounds showed IC₅₀ values lower than that of established chemotherapeutics like doxorubicin .
- Specific compounds derived from the thiadiazole scaffold demonstrated IC₅₀ values in the range of 0.86 to 19.5 μM against human ovarian cancer cells (SK-OV-3), indicating strong anticancer properties .
- Mechanism of Action :
Summary Table of Applications
| Application Type | Specific Activity | Notable Findings |
|---|---|---|
| Antimicrobial | Antibacterial | Effective against S. aureus, MIC = 25–62.5 μg/mL |
| Antifungal | Inhibition rates: 58%–66% against C. albicans | |
| Anticancer | Cytotoxicity | IC₅₀ = 0.86–19.5 μM against SK-OV-3 |
| Mechanism | Inhibits protein kinases involved in tumor growth |
Mechanism of Action
The mechanism of action of 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting replication and transcription processes, leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the pyridine-3-carboxamide core but differ in substituents, leading to distinct physicochemical and biological properties:
Key Structural and Pharmacological Differences
Substituent Effects on Bioactivity: The thiadiazole group in the target compound may act as a bioisostere for carboxylic acids or other heterocycles, improving binding affinity to enzymes or receptors. In contrast, the diethylaminoethyl group in [18F]MEL050 introduces a basic amine, enhancing solubility and facilitating blood-brain barrier penetration, critical for imaging . The benzothiazole substituent in ’s compound adds aromatic bulk and a nitro group, which may influence redox properties or serve as a prodrug activation site .
Electronic and Steric Influences: Thiadiazole vs. Oxadiazoles are stronger electron-withdrawing groups, which could reduce metabolic degradation . Fluorine Positioning: Fluorine at pyridine C6 in the target compound and [18F]MEL050 enhances electronegativity and stability. However, [18F]MEL050’s fluorine-18 radiolabel enables PET imaging, whereas the target compound’s natural fluorine may optimize pharmacokinetics for therapeutics .
Molecular Weight and Solubility :
- The target compound’s smaller size (inferred from simpler substituents) suggests better solubility and oral bioavailability compared to the higher-molecular-weight benzothiazole derivative (458.9 g/mol) .
Biological Activity
6-Fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound characterized by the presence of a pyridine ring substituted with a fluoro group and a carboxamide, alongside a thiadiazole ring. This unique structure contributes to its diverse biological activities, including potential applications in medicinal chemistry and agriculture.
| Property | Value |
|---|---|
| CAS No. | 1339094-19-7 |
| Molecular Formula | C8H5FN4OS |
| Molecular Weight | 224.22 g/mol |
| IUPAC Name | 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
| Purity | 95% |
Synthesis
The synthesis of 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves:
- Formation of the Thiadiazole Ring : Reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
- Introduction of the Fluoro Group : Utilizing electrophilic fluorination methods.
- Coupling with Pyridine Derivative : Using coupling reagents like EDC in the presence of a base.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as DNA and specific enzymes. It can intercalate into DNA, disrupting replication and transcription processes, leading to cytotoxic effects. Additionally, it inhibits enzymes involved in cellular metabolism .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide through various mechanisms:
- Inhibition of VEGFR-2 : Molecular docking studies identified VEGFR-2 as a significant target. Compounds derived from similar scaffolds showed promising antiproliferative activity against cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) with IC50 values ranging from 7.4 to 11.5 nM .
- Selectivity : Certain derivatives demonstrated selective antiproliferative activity against specific cancer cell lines while exhibiting minimal toxicity towards normal cells .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent:
- Studies indicate that thiadiazole derivatives possess significant antimicrobial properties, making them candidates for use in pesticides and herbicides .
Other Biological Activities
The broader class of thiadiazole derivatives has been associated with various biological activities:
- Antifungal and Antiviral Activities : Some derivatives have exhibited antifungal and antiviral properties, which could be explored further for therapeutic applications .
Case Studies
- A study evaluated a series of N-(1,3,4-thiadiazol-2-yl)furan derivatives alongside 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide for their antiproliferative effects against human epithelial cell lines. The results indicated that certain compounds had significant activity against breast and colon cancer cells .
- Another investigation focused on the synthesis and biological evaluation of thiadiazole carboxamide analogues. The findings revealed that these compounds displayed potent curative effects against viral infections and significant insecticidal properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide, and how can reaction conditions be optimized?
- The compound is typically synthesized via cyclization reactions. For example, thiadiazole derivatives are formed by reacting hydrazinecarboxamide intermediates with isothiocyanates in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF with triethylamine . Optimization can involve adjusting reaction time (1–3 minutes for intermediates) and using statistical Design of Experiments (DoE) to minimize trials while maximizing yield and purity .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
- 1H and 13C NMR are critical for verifying the thiadiazole and pyridine moieties. For example, thiadiazole NH protons appear as broad singlets near δ 12–13 ppm, while pyridine fluorines influence neighboring proton splitting patterns . HPLC (≥95–98% purity) and mass spectrometry further validate molecular weight and purity .
Q. How can researchers screen this compound for preliminary biological activity?
- Standard assays include:
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Antioxidant potential : DPPH radical scavenging assays .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Contradictions may arise from variations in assay conditions (e.g., pH-dependent antimicrobial activity ). Mitigation strategies:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing.
- Dose-response curves : Establish IC50/EC50 values to compare potency quantitatively.
- Structural analogs : Synthesize derivatives to isolate pharmacophores (e.g., modifying the thiadiazole or pyridine substituents) .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Molecular docking : Predict binding affinity to targets like GSK-3β or microbial enzymes. For example, thiadiazole-carboxamides show potential as kinase inhibitors .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict cyclization pathways and transition states .
Q. What advanced techniques optimize reaction scalability and purity for this compound?
- Process control : Implement flow chemistry for precise temperature/pH regulation during cyclization .
- Membrane separation : Purify intermediates via nanofiltration to remove unreacted starting materials .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How do researchers address low yields in the final cyclization step?
- Solvent screening : Polar aprotic solvents (e.g., DMF, NMP) improve cyclization efficiency .
- Catalyst optimization : Test Lewis acids (e.g., ZnCl2) or iodine-triethylamine systems to accelerate sulfur elimination .
- Byproduct analysis : Use LC-MS to identify side products (e.g., disulfides) and adjust stoichiometry .
Methodological Resources
- Data repositories : PubChem (for spectral and bioactivity data) .
- Software tools : Gaussian for DFT calculations, AutoDock for docking studies .
- Experimental protocols : Refer to Pharmaceuticals (2019) for antioxidant assay details and Research on Chemical Intermediates (2022) for synthetic workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
